molecular formula C16H11ClN2O3 B14659668 1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-7-chloro-2,4-dioxo-5-phenyl- CAS No. 40406-62-0

1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-7-chloro-2,4-dioxo-5-phenyl-

Cat. No.: B14659668
CAS No.: 40406-62-0
M. Wt: 314.72 g/mol
InChI Key: XGTITDAWBWGDIQ-UHFFFAOYSA-N
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Description

1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-7-chloro-2,4-dioxo-5-phenyl- is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties . This specific compound is characterized by its unique structure, which includes a benzodiazepine core with various functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-7-chloro-2,4-dioxo-5-phenyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of an aromatic o-diamine with a carbonyl compound, followed by cyclization and functional group modifications . Industrial production methods often employ catalytic systems to enhance reaction efficiency and yield. Catalysts such as BiCl3 and molecular iodine have been used to facilitate the condensation-cyclization process under mild conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified benzodiazepine derivatives with altered pharmacological properties .

Scientific Research Applications

1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-7-chloro-2,4-dioxo-5-phenyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of neurotransmitter release and alteration of neuronal excitability .

Comparison with Similar Compounds

Similar compounds include other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. Compared to these compounds, 1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-7-chloro-2,4-dioxo-5-phenyl- exhibits unique structural features that may contribute to its distinct pharmacological profile. For instance, the presence of the carboxaldehyde group and the specific substitution pattern on the benzodiazepine core can influence its binding affinity and selectivity for different receptors .

Similar compounds include:

This detailed overview provides a comprehensive understanding of 1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-7-chloro-2,4-dioxo-5-phenyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

40406-62-0

Molecular Formula

C16H11ClN2O3

Molecular Weight

314.72 g/mol

IUPAC Name

7-chloro-2,4-dioxo-5-phenyl-1,5-benzodiazepine-1-carbaldehyde

InChI

InChI=1S/C16H11ClN2O3/c17-11-6-7-13-14(8-11)19(12-4-2-1-3-5-12)16(22)9-15(21)18(13)10-20/h1-8,10H,9H2

InChI Key

XGTITDAWBWGDIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3)C=O

Origin of Product

United States

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